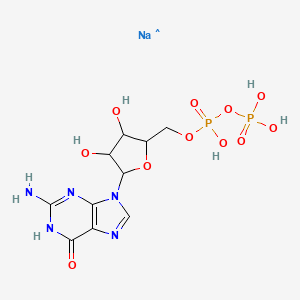

GDP-Na

Description

Properties

Molecular Formula |

C10H15N5NaO11P2 |

|---|---|

Molecular Weight |

466.19 g/mol |

InChI |

InChI=1S/C10H15N5O11P2.Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18); |

InChI Key |

RIVKOZCPUDVJCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.[Na] |

Origin of Product |

United States |

Canonical Guanosine Diphosphate Gdp : Core Research Perspectives

Guanosine (B1672433) Diphosphate (B83284) in Cellular Signal Transduction

Cellular signal transduction pathways often rely on the ability of proteins to cycle between distinct conformational states regulated by the binding and hydrolysis of guanine (B1146940) nucleotides. Heterotrimeric G proteins, central players in signaling initiated by G protein-coupled receptors (GPCRs), exemplify this mechanism. In the basal, inactive state, the alpha (Gα) subunit of a heterotrimeric G protein is bound to GDP and remains associated with the beta-gamma (Gβγ) subunits jove.comwikipedia.org. This GDP-bound conformation represents a crucial checkpoint in the signaling cycle, maintaining the G protein in a quiescent state until an appropriate extracellular stimulus is received.

Interactions with Heterotrimeric G Proteins and G Protein-Coupled Receptors (GPCRs)

The interaction between heterotrimeric G proteins and GPCRs is a cornerstone of many cellular signaling pathways. Upon binding of an agonist ligand, the GPCR undergoes a conformational change that enables it to interact with the heterotrimeric G protein located on the intracellular side of the plasma membrane wikipedia.orgebi.ac.ukembl-heidelberg.de. This interaction is specific and leads to the activation of the G protein, initiating the signaling cascade.

Molecular Mechanisms of GDP/GTP Exchange within Gα Subunits

The core of G protein activation lies in the exchange of GDP for GTP on the Gα subunit. In the inactive heterotrimeric state, GDP is tightly bound within a nucleotide-binding pocket on the Gα subunit jove.com. The interaction with an activated GPCR induces a conformational change in the Gα subunit, specifically affecting its switch regions (Switch I and Switch II) embl-heidelberg.depnas.orgpnas.org. This structural rearrangement leads to a decrease in the affinity of the Gα subunit for GDP and an opening of the nucleotide-binding site, facilitating the release of GDP jove.comwikipedia.orgpnas.org. Given that the intracellular concentration of GTP is significantly higher than that of GDP, GTP rapidly binds to the now vacant nucleotide-binding pocket wikipedia.orgsaskoer.ca. The binding of GTP to the Gα subunit triggers further conformational changes, leading to the dissociation of the GTP-bound Gα subunit from the Gβγ dimer and the activated receptor jove.comwikipedia.orgpnas.org. Both the GTP-bound Gα subunit and the free Gβγ dimer can then interact with and regulate downstream effector proteins jove.comwikipedia.org.

Functional Roles of Guanine Nucleotide Exchange Factors (GEFs) in G Protein Activation

In the context of heterotrimeric G protein signaling, activated GPCRs function as Guanine Nucleotide Exchange Factors (GEFs) jove.comwikipedia.orgwikipedia.org. GPCRs catalyze the GDP-GTP exchange by promoting the release of GDP from the Gα subunit jove.comwikipedia.org. This is a critical step as the intrinsic rate of GDP dissociation from the Gα subunit is very slow wikipedia.org. The GEF activity of the GPCR is essential for accelerating this exchange, thereby enabling rapid G protein activation in response to extracellular signals plos.org. The interaction between the activated GPCR and the G protein stabilizes a nucleotide-free intermediate state, allowing GTP to bind and drive the dissociation of the G protein subunits pnas.orgwikipedia.org.

Regulation by GTPase-Activating Proteins (GAPs) and Intrinsic GTPase Activity

The duration of the activated state of the G protein is controlled by the intrinsic GTPase activity of the Gα subunit, which hydrolyzes bound GTP back to GDP and inorganic phosphate (B84403) (Pi) jove.comnih.govwikipedia.org. This hydrolysis reaction returns the Gα subunit to its inactive, GDP-bound conformation, allowing it to reassociate with the Gβγ dimer and the receptor, thus terminating the signal jove.comebi.ac.ukpnas.org.

While the intrinsic GTPase activity provides a basal rate of inactivation, this process is significantly accelerated by a class of regulatory proteins known as GTPase-Activating Proteins (GAPs) jove.comnih.govwikipedia.org. For heterotrimeric G proteins, a major family of GAPs are the Regulators of G protein Signaling (RGS) proteins jove.comwikipedia.orgsigmaaldrich.comnih.govannualreviews.org. RGS proteins bind to the activated, GTP-bound Gα subunit and stabilize the transition state for GTP hydrolysis, dramatically increasing the rate of GTP breakdown nih.govannualreviews.org. This accelerated hydrolysis is crucial for the timely termination of signaling and preventing overstimulation jove.comnih.gov. Some effector proteins, such as Phospholipase Cβ, can also possess GAP activity towards specific Gα subunits, providing a form of feedback regulation nih.govsigmaaldrich.comannualreviews.org.

Here is a summary of the roles of GEFs and GAPs in G protein regulation:

| Regulator Type | Function | Effect on G Protein State | Example (Heterotrimeric G Proteins) |

| GEF | Catalyzes GDP release, promotes GTP binding | Inactive (GDP) -> Active (GTP) | Activated GPCR jove.comwikipedia.org |

| GAP | Accelerates GTP hydrolysis | Active (GTP) -> Inactive (GDP) | RGS proteins, some effectors jove.comsigmaaldrich.comannualreviews.org |

Conformational Dynamics of Receptor-G Protein Interactions and G Protein Selectivity

The interaction between GPCRs and G proteins involves significant conformational changes in both molecules wikipedia.orgnih.govaimspress.com. Agonist binding to the GPCR induces rearrangements in its transmembrane helices, particularly outward movements of transmembrane helices 5 and 6, which create a binding interface for the G protein wikipedia.orgpnas.org. This interface interacts with specific regions of the Gα subunit, including the helical and GTPase domains and the switch regions aimspress.com.

Modulation of Downstream Effector Functions (e.g., Adenylyl Cyclase, Phospholipase Cβ, Ion Channel Regulation)

Upon dissociation, the active GTP-bound Gα subunit and/or the Gβγ dimer interact with various downstream effector proteins, modulating their activity and triggering intracellular signaling cascades jove.comwikipedia.orgebi.ac.uk. The specific effector targeted depends on the G protein subtype.

For example, Gαs subunits primarily activate adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in diverse cellular processes like metabolism and muscle contraction jove.comsaskoer.calibretexts.orgmsu.edu. In contrast, Gαi subunits inhibit adenylyl cyclase, reducing cAMP levels jove.comsaskoer.calibretexts.orgmsu.edu.

Gαq/11 subunits typically activate Phospholipase Cβ (PLCβ), an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3) jove.comsaskoer.calibretexts.orgmsu.edu. DAG and IP3 act as second messengers, leading to the activation of protein kinase C and the release of intracellular calcium stores, respectively saskoer.calibretexts.orgmsu.edu.

Both Gα subunits and Gβγ dimers can also directly modulate the activity of various ion channels, affecting ion permeability across the cell membrane and influencing cellular excitability and signaling jove.comwikipedia.orgebi.ac.uk. This diverse range of effector interactions allows GPCRs and their coupled G proteins, regulated by the GDP/GTP cycle, to control a vast array of cellular functions.

Here is a table summarizing some key G protein families and their primary effectors:

| G Protein Family | Primary Effector(s) | Downstream Effect |

| Gs | Adenylyl Cyclase | Increase in cAMP production jove.comsaskoer.calibretexts.orgmsu.edu |

| Gi/o | Adenylyl Cyclase, Ion Channels | Decrease in cAMP production, Ion channel modulation jove.comsaskoer.calibretexts.orgmsu.edu |

| Gq/11 | Phospholipase Cβ | Production of DAG and IP3, Calcium release jove.comsaskoer.calibretexts.orgmsu.edu |

| G12/13 | RhoGEFs (e.g., p115RhoGEF) | Regulation of cytoskeleton and cell shape jove.comsigmaaldrich.com |

Roles in Small Monomeric GTPases (e.g., Ras Family Proteins)

Small monomeric GTPases, including the well-studied Ras family, function as binary molecular switches that control intracellular signaling networks. nih.govwikipedia.org This switching mechanism is highly conserved across diverse GDP/GTP binding proteins. nih.gov Ras proteins are typically anchored to the cytoplasmic side of the plasma membrane and transition between their active and inactive states. jove.com

Characterization of GDP-Bound Inactive "Off" States and GTP-Bound Active "On" States

The functional state of Ras proteins is determined by the bound guanine nucleotide. The GDP-bound form represents the inactive or "off" state, while the GTP-bound form signifies the active or "on" state. wikipedia.orgjove.comencyclopedia.pub In the inactive GDP-bound state, Ras is generally unable to bind to downstream effector proteins effectively. acs.org The GTP-bound state, conversely, adopts a conformation that leads to increased affinity for downstream effectors, facilitating signal transmission. frontiersin.org

The conversion between these states is tightly regulated. The GDP-bound state is stable, with a slow intrinsic off-rate for GDP, allowing Ras proteins to remain inactive until stimulated. nih.gov The active GTP-bound state is characterized by the presence of an extra phosphate group compared to GDP, which is coordinated by specific residues in the protein's switch regions. wikipedia.org

Regulatory Control of Ras/ERK Signaling by Nucleotide Exchange and Hydrolysis

The cycling between the GDP-bound and GTP-bound states, crucial for Ras function, is controlled by the opposing actions of two classes of regulatory proteins: Guanine Nucleotide Exchange Factors (GEFs) and GTPase-Activating Proteins (GAPs). nih.govencyclopedia.pubfrontiersin.orgtocris.com

GEFs stimulate the release of GDP from Ras and promote the binding of GTP, thereby activating Ras and initiating downstream signaling. jove.comembl.de This exchange process is accelerated by GEFs, overcoming the slow intrinsic nucleotide dissociation rate of Ras. nih.govnih.gov

Conversely, GAPs enhance the intrinsic GTPase activity of Ras, catalyzing the hydrolysis of bound GTP to GDP and inorganic phosphate. wikipedia.orgjove.comresearchgate.net This hydrolysis event returns Ras to its inactive GDP-bound state, effectively terminating the signal. wikipedia.orgplos.org While Ras has an intrinsic GTPase activity, it is relatively slow, making GAPs essential for efficient inactivation. wikipedia.org

The balance between the activities of GEFs and GAPs dictates the proportion of Ras in the active GTP-bound state, thus regulating the intensity and duration of downstream signaling, such as the Ras/ERK pathway. researchgate.net Oncogenic mutations in Ras often impair GAP-mediated GTP hydrolysis or enhance GEF-mediated exchange, leading to a persistently active Ras state and uncontrolled cell proliferation. wikipedia.orgjove.commdpi.comaacrjournals.org

Investigation of Conformational Alterations Induced by GDP Binding and Specific Mutations

Significant conformational changes occur in Ras proteins upon the transition between the GDP-bound and GTP-bound states. The most notable changes are observed in two flexible regions known as Switch I (SW1) and Switch II (SW2). wikipedia.orgplos.orgnih.govresearchgate.net These regions are located near the nucleotide binding site and play a critical role in coordinating the bound nucleotide and interacting with regulatory and effector proteins. encyclopedia.pubnih.gov

In the GDP-bound state, the switch regions adopt a more relaxed or "open" conformation, with fewer structural contacts to the nucleotide. acs.orgplos.orgresearchgate.net Upon GTP binding, particularly the presence of the γ-phosphate, the switch regions undergo a conformational change to a more "closed" configuration, allowing for interaction with downstream effectors. acs.orgplos.orgresearchgate.net This conformational change is likened to a loaded spring, where the release of the γ-phosphate during hydrolysis allows the switch regions to relax back to the GDP-bound conformation. plos.org

Specific mutations in Ras, particularly at residues involved in nucleotide binding and hydrolysis (e.g., G12, G13, Q61, A59), can significantly impact these conformational dynamics and alter the balance between the GDP- and GTP-bound states. wikipedia.orgjove.commdpi.comaacrjournals.orgnih.govmdpi.comrsc.org For instance, mutations at G12 and Q61 commonly impair GTP hydrolysis, locking Ras in the active GTP-bound conformation. wikipedia.orgjove.com Studies using techniques like molecular dynamics simulations have been instrumental in deciphering the detailed conformational landscapes and the impact of these mutations on Ras dynamics. mdpi.comrsc.org These investigations reveal how mutations can affect the flexibility and orientation of the switch regions, influencing interactions with GAPs and GEFs and ultimately leading to aberrant signaling. mdpi.commdpi.com

Data Table: Conformational States of Ras

| Nucleotide Bound | Functional State | Switch I Conformation | Switch II Conformation | Affinity for Effectors |

| GDP | Inactive ("Off") | Open/Relaxed acs.orgplos.orgresearchgate.net | Open/Relaxed acs.orgplos.orgresearchgate.net | Low acs.orgfrontiersin.org |

| GTP | Active ("On") | Closed acs.orgplos.orgresearchgate.net | Closed acs.orgplos.orgresearchgate.net | High acs.orgfrontiersin.org |

Contribution to Specific Intracellular Signaling Cascades

GDP's role in regulating the activity of small GTPases extends to influencing various intracellular signaling pathways that govern crucial cellular functions.

Modulation of the Interleukin-6 (IL-6)/STAT-3 Pathway

Research indicates that Guanosine 5'-diphosphate can modulate the interleukin-6 (IL-6)/STAT-3 pathway. medchemexpress.com The IL-6/STAT-3 pathway is involved in various cellular processes, including inflammation and cell proliferation. mdpi.commdpi.com Studies have suggested that GDP may act as a potential iron mobilizer and can modulate this pathway. medchemexpress.com Furthermore, constitutively active forms of small GTPases, including Ras, have been shown to stimulate STAT3-dependent gene expression, suggesting an indirect link between the GDP/GTP cycle of these proteins and STAT3 activation, potentially through the induction of an autocrine IL-6 activation loop. pnas.orgpnas.org

Regulatory Impact on the MAPK/ERK Signaling Pathway

The MAPK/ERK signaling pathway is a major downstream effector cascade regulated by Ras proteins. wikipedia.orgjove.com Activation of Ras by GTP binding leads to the recruitment and activation of proteins like Raf, the first kinase in the MAPK cascade. jove.com This initiates a phosphorylation relay involving MEK and ultimately ERK, which then phosphorylates various downstream targets, including transcription factors that regulate gene expression related to cell growth and division. wikipedia.orgjove.com

Since the activation of Ras is directly controlled by the GDP/GTP cycle, GDP binding to Ras maintains the protein in its inactive state, thereby preventing the activation of the MAPK/ERK pathway. Conversely, the exchange of GDP for GTP activates Ras and propagates the signal through this cascade. jove.com Therefore, the regulatory impact of GDP on the MAPK/ERK signaling pathway is primarily mediated through its role in keeping Ras in the inactive conformation.

Guanosine Diphosphate in Nucleotide Metabolism and Cellular Homeostasis

Within the cell, the concentration and interconversion of guanine nucleotides, including GDP, are tightly regulated to support various energy-dependent processes and maintain cellular equilibrium. GDP participates directly in the dynamic balance between its diphosphate and triphosphate forms, primarily through phosphorylation and dephosphorylation reactions. wikipedia.orgbiologyonline.com This balance is crucial for processes such as protein synthesis, cell signaling via GTP-binding proteins, and the synthesis of other nucleotides. wikipedia.orgontosight.ai

Integration into Purine (B94841) Nucleotide Biosynthesis and Salvage Pathways

The intracellular pool of guanine nucleotides is maintained through a combination of de novo synthesis and salvage pathways. GDP-Na, as the source of the guanine nucleotide moiety, is intricately linked to these processes, primarily through its phosphorylated derivative, GTP, and its precursor, GMP.

The de novo purine biosynthesis pathway is a multi-step process that begins with ribose-5-phosphate (B1218738) and ultimately yields inosine (B1671953) monophosphate (IMP). columbia.edunih.govfrontiersin.orgportlandpress.com IMP serves as a branch point for the synthesis of both adenine (B156593) and guanine nucleotides. In the branch leading to guanine nucleotides, IMP is converted to xanthosine (B1684192) monophosphate (XMP) by IMP dehydrogenase, and then XMP is converted to guanosine monophosphate (GMP) by GMP synthetase. columbia.edunih.govontosight.ai The GMP produced is subsequently phosphorylated to GDP by GMP kinase, utilizing ATP as the phosphate donor. ontosight.aiontosight.ai This de novo route represents a significant source for replenishing the intracellular GDP pool, particularly in rapidly dividing cells or under conditions of high nucleotide demand. frontiersin.orgportlandpress.com

Cells also possess salvage pathways that allow for the recycling of pre-existing purine bases and nucleosides, which is energetically less costly than de novo synthesis. nih.govfrontiersin.orgportlandpress.com Free guanine, originating from the breakdown of nucleic acids or nucleotides, can be converted directly back to GMP by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). This reaction involves the transfer of a phosphoribosyl group from phosphoribosyl pyrophosphate (PRPP) to guanine. nih.govresearchgate.netwikipedia.org The resulting GMP can then be phosphorylated to GDP by GMP kinase, integrating salvaged guanine into the active nucleotide pool. ontosight.aiontosight.ai This pathway is particularly important for maintaining nucleotide levels in tissues that have limited capacity for de novo synthesis.

A crucial step in maintaining the balance of guanine nucleotides is the interconversion between GDP and GTP. This reversible reaction is primarily catalyzed by nucleoside diphosphate kinase (NDPK). wikipedia.orgbiologyonline.comontosight.aiwikipedia.org NDPK facilitates the transfer of a phosphate group from a nucleoside triphosphate, typically ATP, to GDP, yielding GTP and ADP. ontosight.aiwikipedia.org

Reaction Catalyzed by Nucleoside Diphosphate Kinase:

GDP + ATP <=> GTP + ADP

This reaction is essential for ensuring an adequate supply of GTP, which is required for numerous cellular processes, including protein synthesis, microtubule dynamics, and signal transduction mediated by GTP-binding proteins. wikipedia.orgontosight.aiwikipedia.orgjst.go.jp Conversely, GTPases hydrolyze GTP back to GDP, often as part of molecular switching mechanisms in signaling pathways. wikipedia.orgbiologyonline.com

The de novo purine biosynthesis pathway is subject to sophisticated regulatory mechanisms to prevent the overproduction of nucleotides and to maintain appropriate cellular concentrations of ATP and GTP. These mechanisms often involve allosteric regulation and feedback inhibition by the end products of the pathway. columbia.edunih.govbasicmedicalkey.com

Key regulatory points include the initial enzymes of the pathway. Ribose-5-phosphate pyrophosphokinase (PRPP synthetase), which catalyzes the synthesis of PRPP, is inhibited by both ADP and GDP. columbia.edunih.govportlandpress.combasicmedicalkey.com This feedback inhibition ensures that PRPP production is slowed when purine nucleotide levels are high. The second committed step, catalyzed by glutamine phosphoribosyl pyrophosphate amidotransferase, is also subject to feedback inhibition by purine nucleotides, including adenine and guanine nucleotides. columbia.edunih.govbasicmedicalkey.com

Further regulation occurs at the branch point leading to GMP synthesis. IMP dehydrogenase, the enzyme converting IMP to XMP, is inhibited by GMP, GDP, and GTP. columbia.edufrontiersin.orgbasicmedicalkey.comnih.gov This feedback mechanism helps to control the flow of IMP towards guanine nucleotide synthesis based on the existing levels of GMP, GDP, and GTP. The interplay of these regulatory mechanisms ensures that the synthesis of guanine nucleotides is coordinated with cellular needs and the availability of precursors.

Utilization of Salvage Pathways for Guanine Nucleotide Synthesis

Pathways of Guanine Nucleotide Catabolism

The degradation of guanine nucleotides is necessary for the removal of excess nucleotides and for the recycling of purine bases through the salvage pathway. The catabolism of guanine nucleotides typically involves a series of dephosphorylation and deamination reactions. nih.govresearchgate.netwikipedia.orgnih.govbioone.org

The process often begins with the hydrolysis of GTP and GDP to GMP, catalyzed by various nucleotidases or phosphatases. researchgate.netnih.gov GMP is then dephosphorylated to guanosine by 5'-nucleotidase. Guanosine can be cleaved by purine nucleoside phosphorylase (PNP) to release the free base guanine and ribose-1-phosphate. researchgate.netwikipedia.orgbioone.org Guanine is subsequently deaminated to xanthine (B1682287) by guanine deaminase. researchgate.netwikipedia.org Xanthine is then oxidized to uric acid by xanthine oxidase. nih.govresearchgate.netwikipedia.orgbioone.org Uric acid is the final product of purine catabolism in humans and is excreted. nih.gov While the purine ring is not broken down in humans, the catabolic pathway effectively reduces the nucleotide to a more excretable form or provides bases for the salvage pathway.

Table 1: Key Enzymes in GDP Metabolism and Regulation

| Enzyme | Reaction Catalyzed | Role in GDP Metabolism | Regulation |

| Ribose-5-phosphate pyrophosphokinase | Ribose-5-phosphate + ATP -> PRPP + AMP | Provides PRPP for de novo and salvage pathways | Inhibited by ADP and GDP columbia.edunih.govportlandpress.combasicmedicalkey.com |

| Glutamine phosphoribosyl pyrophosphate amidotransferase | PRPP + Glutamine -> 5-phosphoribosylamine + Glutamate | Committed step in de novo purine synthesis | Inhibited by purine nucleotides (AMP, ADP, ATP, GMP, GDP, GTP) columbia.edunih.govbasicmedicalkey.com |

| IMP Dehydrogenase | IMP + NAD⁺ -> XMP + NADH + H⁺ | Converts IMP to XMP in the GMP synthesis branch | Inhibited by GMP, GDP, and GTP columbia.edufrontiersin.orgbasicmedicalkey.comnih.gov |

| GMP Synthetase | XMP + Glutamine + ATP -> GMP + Glutamate + AMP + PPi | Converts XMP to GMP in the de novo pathway | |

| GMP Kinase | GMP + ATP -> GDP + ADP | Phosphorylates GMP to GDP | Essential for producing GDP from GMP ontosight.aiontosight.ai |

| Nucleoside Diphosphate Kinase (NDPK) | GDP + NTP <=> GTP + NDP (e.g., GDP + ATP <=> GTP + ADP) | Interconverts GDP and GTP | Crucial for maintaining GTP pool wikipedia.orgontosight.aiwikipedia.orgjst.go.jp |

| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | Guanine + PRPP -> GMP + PPi | Salvages guanine to GMP | Important for recycling guanine nih.govresearchgate.netwikipedia.org |

| Guanine Deaminase | Guanine -> Xanthine + NH₃ | Deaminates guanine in the catabolic pathway | Part of purine degradation researchgate.netwikipedia.org |

| Xanthine Oxidase | Xanthine + H₂O + O₂ -> Uric acid + H₂O₂ | Converts xanthine to uric acid in catabolism | Final step in purine degradation in humans nih.govresearchgate.netwikipedia.orgbioone.org |

Sequential Enzymatic Hydrolysis to Guanosine and Guanine

GDP is part of the purine nucleotide catabolic pathway, undergoing sequential enzymatic hydrolysis. Following the dephosphorylation of GTP to GDP, GDP can be further hydrolyzed by nucleotidases (or ectonucleotidases) to yield guanosine. researchgate.net Guanosine, a nucleoside comprising guanine attached to a ribose ring, is then hydrolyzed by purine nucleoside phosphorylase (PNP), which cleaves the glycosidic bond, generating the free purine base guanine and ribose-1-phosphate. researchgate.net

Downstream Metabolic Fates Leading to Xanthine and Uric Acid Formation

The purine base guanine, produced from the hydrolysis of guanosine, is subject to further metabolism. Guanine is converted to xanthine through the action of the enzyme guanine deaminase. researchgate.net Xanthine, an oxopurine, is an intermediate in the degradation of purines. nih.gov Subsequently, xanthine is oxidized by xanthine oxidase, leading to the formation of uric acid. researchgate.netnih.gov Uric acid represents the final product of purine metabolism in humans. nih.gov

The metabolic pathway can be summarized as follows:

| Compound | Precursor | Enzyme (if applicable) | Product(s) |

| GTP | - | GTPase | GDP, Pi |

| GDP | GTP | Nucleotidases/Ectonucleotidases | Guanosine, Pi |

| Guanosine | GDP | Purine Nucleoside Phosphorylase (PNP) | Guanine, Ribose-1-phosphate |

| Guanine | Guanosine | Guanine Deaminase | Xanthine |

| Xanthine | Guanine | Xanthine Oxidase | Uric Acid |

Involvement in Deoxyribonucleotide Synthesis

GDP plays a crucial role in the synthesis of deoxyribonucleotides, the building blocks of DNA. This process is catalyzed by the enzyme ribonucleotide reductase (RNR), which converts ribonucleoside diphosphates (NDPs) into their corresponding deoxyribonucleoside diphosphates (dNDPs). nih.govbrainly.comlibretexts.orgnih.gov

Ribonucleotide Reductase-Mediated Conversion of GDP to dGDP

Ribonucleotide reductase catalyzes the reduction of the 2'-hydroxyl group of the ribose sugar in GDP, resulting in the formation of deoxyguanosine diphosphate (dGDP). nih.govbrainly.comlibretexts.orgontosight.aifiveable.me This is a critical step in providing the necessary dGDP for subsequent phosphorylation to deoxyguanosine triphosphate (dGTP), which is then incorporated into DNA during replication and repair. ontosight.aiontosight.ai

Regulatory Principles Governing Deoxyribonucleotide Pool Balance

The activity of ribonucleotide reductase is tightly regulated to ensure a balanced supply of all four deoxyribonucleotides (dATP, dGTP, dCTP, and dTTP). nih.govlibretexts.org This regulation occurs through complex allosteric mechanisms involving different effector binding sites on the enzyme. nih.govlibretexts.orgpharmacy180.comelifesciences.org

Another crucial level of control is mediated by substrate specificity sites. nih.govlibretexts.orgpharmacy180.comelifesciences.org The binding of different deoxyribonucleoside triphosphates to these sites influences the enzyme's preference for specific ribonucleoside diphosphate substrates. nih.govlibretexts.orgelifesciences.org For instance, the binding of dTTP to a specificity site stimulates the reduction of GDP to dGDP. nih.govlibretexts.orgnih.govpharmacy180.comelifesciences.org Similarly, dGTP binding can promote the reduction of ADP. nih.govelifesciences.org This intricate allosteric control ensures that the relative ratios of dNTPs are maintained, which is essential for accurate DNA replication and to prevent increased mutation rates. nih.govlibretexts.org

Allosteric Regulation and Enzymatic Control Mediated by Guanosine Diphosphate

Beyond its role in nucleotide synthesis and degradation, GDP is a significant allosteric regulator of various enzymes, particularly within the context of cellular signaling.

Mechanisms of Allosteric Modulation of Enzyme Activities by GDP

A prominent example of GDP-mediated allosteric regulation is observed in the large family of GTPase enzymes. wikipedia.orgwikipedia.org GTPases act as molecular switches, being typically active when bound to GTP and inactive when bound to GDP. wikipedia.orgwikipedia.org The transition between these states is controlled by regulatory proteins: Guanine Nucleotide Exchange Factors (GEFs) promote the release of GDP and binding of GTP (activating the GTPase), while GTPase-Activating Proteins (GAPs) stimulate the hydrolysis of GTP to GDP (inactivating the GTPase). wikipedia.orgwikipedia.org The binding of GDP induces a specific conformation in the GTPase, rendering it inactive and unable to interact with downstream effectors. wikipedia.orgwikipedia.org

GDP also participates in the allosteric regulation of other enzymes. For example, in some cases, GDP has been shown to act as an allosteric activator, influencing the catalytic rate or substrate affinity of enzymes like Escherichia coli phosphofructokinase mutants and potentially the wild-type enzyme. nih.gov Research on bifunctional Rel enzymes, involved in the synthesis and degradation of (p)ppGpp, indicates that the binding of GDP (along with ATP) to these enzymes can induce conformational changes, affecting their synthetase and hydrolase activities through a "stretch/recoil" mechanism. biorxiv.orgbiorxiv.org Furthermore, the GDP-bound state of proteins like transglutaminase 2 influences its conformation and activity, highlighting the diverse roles of GDP in allosteric control. nih.gov

Impact on Cellular Proliferation and Invasive Phenotypes in Research Models

The regulation of cellular proliferation and invasion is critical in development and disease, particularly in cancer. Research in various models has investigated the impact of GDP and its associated proteins on these processes. Studies have shown that manipulating the levels of GDP or the activity of GDP-binding proteins can influence the proliferative and invasive capacities of cells. spandidos-publications.comnih.gov

For example, increased intracellular GDP levels have been observed to inhibit the proliferation and invasion of certain cancer cell lines, such as HepG2 liver cancer cells. spandidos-publications.com This inhibitory effect appears to be concentration-dependent and may involve the downregulation of proteins associated with cell cycle progression and signaling pathways like the MAPK/ERK pathway, which is known to regulate proliferation and invasion. spandidos-publications.comnih.gov Furthermore, proteins that interact with GDP-bound GTPases, such as Rho-GDIs, have been implicated in regulating cell movement and proliferation in the context of tumor invasiveness. nih.govaacrjournals.org Alterations in the activity or expression of these GDP-binding regulators can contribute to distinct phenotypes in cancer cells. nih.gov

Research into GDP's Association with Anemia of Inflammation

Anemia of Inflammation (AI) is a prevalent condition often associated with chronic infections and inflammatory disorders. It is characterized by impaired iron absorption and release, largely mediated by elevated levels of the peptide hormone hepcidin (B1576463). researchgate.netnih.govnih.gov Research has explored potential therapeutic strategies to combat AI, including targeting the hepcidin-ferroportin interaction, which is crucial for iron export. nih.gov

Exploration of Elevated GDP Levels in Neurological Disease Pathogenesis

The role of guanine nucleotides in the central nervous system is significant, particularly their involvement in signal transduction mediated by G proteins. wikipedia.orgnih.gov Research is exploring the potential links between altered levels or metabolism of guanine nucleotides, including GDP, and the pathogenesis of neurological diseases. While direct evidence of elevated free GDP as a primary cause of neurological disease is still an area of active investigation, related pathways involving guanine nucleotides have been implicated.

For instance, mutations in the GMPPB gene, which encodes GDP-mannose pyrophosphorylase B, an enzyme essential for the synthesis of GDP-mannose, are known to cause a spectrum of neurological disorders, including congenital muscular dystrophy and congenital myasthenic syndrome. nih.govcambridge.org These disorders are linked to impaired glycosylation, highlighting the importance of GDP as a precursor for essential molecules in neuronal function. nih.gov Furthermore, research into guanosine, a related purine nucleoside metabolized from guanine nucleotides like GDP, suggests it may have neuroprotective properties and its levels can be altered in the brain under pathological conditions. nih.gov While the precise mechanisms are still being elucidated, the involvement of guanine nucleotide metabolism and signaling pathways in neuronal health and disease is a growing area of research. nih.govfrontiersin.org

Guanosine Diphosphate in Specific Cellular Processes and Disease Research

Contributions to Apoptosis Regulation Mechanisms

Guanosine Diphosphate (GDP) plays a significant role in the intricate processes that regulate apoptosis, or programmed cell death. Its involvement is primarily mediated through its function in the guanine nucleotide-binding protein (G protein) cycle, where it acts as the inactive counterpart to Guanosine Triphosphate (GTP). G proteins, encompassing both small monomeric GTPases and heterotrimeric G proteins, are crucial signal transduction molecules that regulate various cellular processes, including apoptosis nih.gov. The interconversion between the GDP-bound (inactive) and GTP-bound (active) states of these proteins is a fundamental mechanism controlling signal transduction pathways that can ultimately influence cell fate wikipedia.org.

Research highlights several ways GDP and its associated proteins contribute to apoptosis regulation:

GTPase Activity and Molecular Switches: Small GTPases, such as those in the Ras, Rho, Rab, Arf/Sar, and Ran families, function as molecular switches that cycle between an active GTP-bound state and an inactive GDP-bound state wikipedia.orgnih.gov. This cycle is tightly controlled by regulatory proteins: Guanine Nucleotide Exchange Factors (GEFs) promote the exchange of GDP for GTP, activating the GTPase, while GTPase-Activating Proteins (GAPs) stimulate the hydrolysis of GTP to GDP, leading to inactivation wikipedia.orgnih.govmdpi.com. GDP Dissociation Inhibitors (GDIs) can also regulate this cycle by inhibiting the dissociation of GDP from the GDP-bound form, thus preventing activation nih.govmdpi.com. The balance between the GDP- and GTP-bound states of these proteins is critical in determining downstream signaling cascades that can either promote or inhibit apoptosis wikipedia.org.

Specific GTPases and Apoptosis:

Ras Family: The Ras pathway is vital for controlling cell fate, with the PI3K/AKT pathway, a downstream effector of Ras, known to inhibit apoptosis . GDP's role in keeping Ras in its inactive state can therefore influence pro-survival signaling spandidos-publications.com. Studies have shown that GDP can compete with GTP for binding to Ras, facilitating the interconversion between active Ras-GTP and inactive Ras-GDP, thereby blocking downstream signaling that promotes proliferation spandidos-publications.com. Constitutive activation of Ras, often due to mutations that prevent GTP hydrolysis to GDP, can lead to decreased apoptosis and contribute to cancer development .

Rho Family: Rho GTPases are involved in regulating the cytoskeleton and gene expression and play a role in controlling cell death researchgate.netnih.govresearchgate.net. The RhoA-GDP complex binds to GTP in response to GEFs, becoming active and influencing pathways that can affect cell death nih.govresearchgate.net. Rho GDP dissociation inhibitors (GDIs), such as D4GDI, have been shown to influence apoptosis. For instance, D4GDI produced by apoptotic T-cells can inhibit the growth of Mycobacterium tuberculosis in macrophages by enhancing macrophage apoptosis through the production of IL-1β, TNF-α, and reactive oxygen species nih.govplos.org.

Rab Family: Rab proteins are primarily involved in regulating intracellular membrane trafficking mdpi.commolbiolcell.org. Like other small GTPases, Rab proteins cycle between GDP-bound inactive and GTP-bound active states mdpi.commolbiolcell.org. Inactivating Rab7 has been shown to protect cells from growth factor withdrawal-induced apoptosis, suggesting that Rab7 activation, which involves the exchange of GDP for GTP, contributes to apoptosis induction molbiolcell.org.

Ran Family: Ran, a small GTPase in the Ras superfamily, is crucial for nucleocytoplasmic transport and mitosis fortislife.com. Ran cycles between RanGTP (nucleus) and RanGDP (cytoplasm), regulated by RCC1 (GEF) and RanGAP1 (GAP) fortislife.com. RanBP9, a Ran-binding protein, has been implicated in enhancing mitochondrial-mediated apoptosis fortislife.com.

Heterotrimeric G Proteins: Heterotrimeric G proteins, typically involved in transducing extracellular signals from cell surface receptors (GPCRs), also play a role in apoptosis regulation nih.govmdpi.com. In the resting state, GPCRs form a complex with GDP-liganded Gαβγ subunits nih.gov. Upon agonist binding, GDP is exchanged for GTP on the Gα subunit, leading to dissociation and activation of downstream effectors that can influence apoptotic pathways nih.govmdpi.com. Different families of heterotrimeric G proteins (Gs, Gi/o, Gq/11, and G12/13) have been implicated in regulating apoptosis in a context-dependent manner, affecting pathways involving Bcl-2 family proteins, NF-κB, PI3 Kinase, MAP Kinases, and small GTPases nih.gov.

Other Mechanisms:

Glucose Degradation Products (GDPs): While distinct from Guanosine Diphosphate, it is worth noting that glucose degradation products (GDPs), particularly in the context of peritoneal dialysis solutions, have been shown to increase apoptosis of human mesothelial cells. These GDPs can activate pathways involving caspase 9 and p53 expression, contributing to programmed cell death oup.comoup.com. This highlights how different molecules referred to by the acronym GDP can have distinct biological effects related to apoptosis.

Research Findings and Data:

Studies have provided data illustrating the impact of modulating GDP-GTP cycling or related proteins on apoptosis. For example, research on Mycobacterium tuberculosis-infected macrophages demonstrated that the Rho GDI, D4GDI, increased the percentage of apoptotic macrophages.

| Treatment Group | Percentage of Apoptotic MDMs (Mean ± SD) |

| Control | 1.7 ± 0.9% |

| M. tb H37Rv Infection | 5.6 ± 0.9% |

| M. tb H37Rv Infection + D4GDI (10 ng/ml) | Increased compared to M. tb alone |

| M. tb H37Rv Infection + D4GDI + NAC | Inhibited D4GDI-mediated apoptosis |

| M. tb H37Rv Infection + D4GDI + IL-1β siRNA | Reduced D4GDI-induced apoptosis (p<0.05) |

| M. tb H37Rv Infection + D4GDI + TNF-α siRNA | Reduced D4GDI-induced apoptosis (p<0.05) |

| M. tb H37Rv Infection + D4GDI + G-CSF siRNA | No significant reduction |

Data derived from research on D4GDI and M. tb infected macrophages plos.org. Specific numerical increase for "Increased compared to M. tb alone" was not explicitly provided as a single value across all experiments in the source, but the text indicates an increase.

Another study investigating glucose degradation products (GDPs) showed their effect on caspase 9 and p53 expression in human mesothelial cells. oup.comoup.com

| Treatment Condition | Percentage of Caspase 9 Positive Mesothelial Cells | Percentage of p53 Positive Mesothelial Cells |

| GDPs at concentrations in 3CB PDS | Lower | Lower |

| GDPs at concentrations in TPD PDS | Higher (P<0.01 compared to 3CB) | Higher (P<0.01 compared to 3CB) |

| Commercial 3CB PDS | Lower | Lower |

| Commercial TPD PDS | Higher | Higher |

Data derived from research on glucose degradation products and mesothelial cell apoptosis oup.comoup.com. The terms "Lower" and "Higher" reflect the comparative findings presented in the source, where specific numerical percentages varied depending on the individual GDP and concentration.

These findings underscore the diverse mechanisms through which GDP, primarily in its role within the GTPase cycle and through related regulatory proteins, influences apoptotic pathways.

Guanosine 5 Diphospho β L Fucose Gdp Fucose : Specialized Research Perspectives

Biosynthesis Pathways of Guanosine-5'-Diphospho-β-L-Fucose

GDP-fucose is synthesized in the cytosol of mammalian cells through two primary pathways: the de novo pathway and the salvage pathway oup.complos.orgexlibrisgroup.com. These pathways utilize different initial substrates but converge to produce the same activated nucleotide sugar.

De Novo Pathway from Mannose and Glucose Precursors

The de novo pathway is the primary route for GDP-fucose synthesis in most mammalian cells, contributing an estimated 90-95% of the total cellular GDP-fucose pool under normal conditions nih.govreactome.orgnih.gov. This pathway begins with GDP-mannose, which can be derived from either mannose or glucose metabolism plos.orgnih.govmdpi.com.

The conversion of GDP-mannose to GDP-fucose in the de novo pathway involves a series of enzymatic steps. The initial step is catalyzed by GDP-mannose 4,6-dehydratase (GMDS), which converts GDP-mannose to GDP-4-keto-6-deoxymannose plos.orgmdpi.comresearchgate.net. This intermediate then undergoes epimerization at C-3 and C-5 and reduction at C-4 to yield GDP-fucose mdpi.comresearchgate.netresearchgate.net. These latter steps are catalyzed by a single bifunctional enzyme known as GDP-fucose synthetase (GFS), also referred to as GDP-keto-6-deoxymannose 3,5-epimerase-4-reductase (FX in humans) oup.commdpi.comresearchgate.netnih.gov.

The de novo pathway can be summarized as follows:

GDP-Mannose → (GMDS) → GDP-4-keto-6-deoxymannose → (GFS/FX) → GDP-β-L-Fucose plos.orgmdpi.comresearchgate.net

Salvage Pathway Utilizing Exogenous Fucose and Glycoconjugate Degradation Products

The salvage pathway provides an alternative route for GDP-fucose synthesis, utilizing free L-fucose as its substrate oup.complos.orgresearchgate.net. This free fucose can originate from extracellular sources or from the lysosomal degradation of fucosylated glycoconjugates plos.orgnih.gov. While generally considered a minor contributor to the total GDP-fucose pool compared to the de novo pathway, the salvage pathway can become significant, particularly when exogenous fucose is available oup.comnih.gov.

The salvage pathway involves two enzymatic steps. First, L-fucose is phosphorylated by fucokinase (FCSK or FUK) to form fucose-1-phosphate plos.orgnih.govnih.gov. Subsequently, fucose-1-phosphate is converted to GDP-fucose by GDP-fucose pyrophosphorylase (FPGT) plos.orgnih.govnih.gov.

The salvage pathway can be summarized as follows:

L-Fucose → (Fucokinase) → Fucose-1-phosphate → (GDP-Fucose Pyrophosphorylase) → GDP-β-L-Fucose plos.orgnih.govnih.gov

Studies have investigated the interplay between the de novo and salvage pathways. Research indicates that the de novo pathway may influence the salvage pathway, potentially by affecting the availability of substrates or through regulatory mechanisms involving the enzymes of both pathways plos.orgexlibrisgroup.com.

Enzymology of GDP-Fucose Synthesis (e.g., GDP-Mannose 4,6-Dehydratase, GDP-Fucose Synthetase)

The enzymes catalyzing the steps in both the de novo and salvage pathways are critical for regulating intracellular GDP-fucose levels.

GDP-Mannose 4,6-Dehydratase (GMDS): This enzyme catalyzes the first committed step of the de novo pathway, converting GDP-mannose to GDP-4-keto-6-deoxymannose ontosight.aiplos.orgresearchgate.net. GMDS is a key regulatory enzyme in GDP-fucose biosynthesis researchgate.net.

GDP-Fucose Synthetase (GFS/FX): This enzyme, also part of the de novo pathway, is a bifunctional protein possessing both epimerase and reductase activities oup.commdpi.comresearchgate.netnih.gov. It catalyzes the conversion of GDP-4-keto-6-deoxymannose to GDP-fucose researchgate.netresearchgate.net. Structural studies of GFS have revealed insights into its dual functionality and substrate binding nih.gov.

Fucokinase (FCSK/FUK): This enzyme is the initial enzyme in the salvage pathway, phosphorylating L-fucose to L-fucose-1-phosphate plos.orgnih.govnih.gov.

GDP-Fucose Pyrophosphorylase (FPGT): The second enzyme in the salvage pathway, FPGT, catalyzes the conversion of fucose-1-phosphate and GTP to GDP-fucose plos.orgnih.govnih.gov.

Research has explored the expression levels and activity of these enzymes in various contexts. For example, studies in human hepatocellular carcinoma (HCC) tissues showed increased levels of GDP-L-fucose correlating with elevated expression of FX mRNA aacrjournals.org.

Data on intracellular GDP-fucose concentrations in different cell lines and conditions highlight the contribution of these pathways. For instance, in GMDS-deficient cells, the basal level of GDP-fucose was significantly lower but could be substantially increased by fucose supplementation, indicating the reliance on the salvage pathway when the de novo pathway is impaired plos.org.

Table 1: Key Enzymes in GDP-Fucose Biosynthesis

| Pathway | Enzyme | Reaction Catalyzed |

| De Novo | GDP-Mannose 4,6-Dehydratase (GMDS) | GDP-Mannose → GDP-4-keto-6-deoxymannose |

| De Novo | GDP-Fucose Synthetase (GFS/FX) | GDP-4-keto-6-deoxymannose → GDP-β-L-Fucose |

| Salvage | Fucokinase (FCSK/FUK) | L-Fucose → Fucose-1-phosphate |

| Salvage | GDP-Fucose Pyrophosphorylase (FPGT) | Fucose-1-phosphate + GTP → GDP-β-L-Fucose + Pyrophosphate |

Intracellular Transport and Compartmentalization of GDP-Fucose

GDP-fucose is synthesized in the cytosol, but the fucosylation of proteins and lipids occurs within the lumen of the Golgi apparatus and, for some O-fucosylation events, the endoplasmic reticulum (ER) mdpi.comnih.govnih.govcapes.gov.br. Therefore, the transport of GDP-fucose across the membranes of these organelles is essential for fucosylation nih.govnih.gov.

Role of Nucleotide Sugar Transporters in Golgi and Endoplasmic Reticulum Localization

The translocation of GDP-fucose into the Golgi and ER lumens is mediated by specific nucleotide sugar transporters (NSTs) nih.govnih.govcapes.gov.brscielo.br. These transporters are typically multi-spanning membrane proteins that couple the import of a nucleotide sugar into the lumen with the export of the corresponding nucleotide monophosphate (e.g., GMP in the case of GDP-fucose) back to the cytosol nih.govjci.org.

In mammals, the primary GDP-fucose transporter in the Golgi is SLC35C1 nih.govmdpi.com. Mutations in the gene encoding SLC35C1 are associated with Leukocyte Adhesion Deficiency type II (LAD II), a congenital disorder of glycosylation characterized by a severe deficiency in fucosylation mdpi.comresearchgate.net. This highlights the critical role of SLC35C1 in supplying GDP-fucose to the Golgi for normal fucosylation jci.orgmdpi.com.

While SLC35C1 is the main Golgi GDP-fucose transporter, research suggests the existence of other mechanisms for GDP-fucose transport into the secretory pathway nih.govmdpi.comresearchgate.net. In Drosophila, an ER-localized GDP-fucose transporter, Efr, has been identified, which functions redundantly with the Golgi transporter Gfr for the O-fucosylation of Notch nih.govnih.gov. However, the mammalian ER GDP-fucose transporter has not been definitively identified, although SLC35B4 was initially considered a candidate, it has been shown to transport other nucleotide sugars mdpi.comresearchgate.net.

Studies involving the inactivation of SLC35C1 have shown that while core fucosylation is significantly reduced, it is not completely abolished, suggesting alternative transport routes or mechanisms, particularly when the salvage pathway is highly active due to exogenous fucose supplementation nih.govnih.govmdpi.com.

Table 2: Key Nucleotide Sugar Transporters for GDP-Fucose

| Organelle | Transporter (Mammalian) | Notes |

| Golgi | SLC35C1 | Primary transporter; mutations linked to LAD II nih.govmdpi.com. |

| ER | Unidentified | Mammalian ER transporter not yet definitively identified mdpi.comresearchgate.net. |

| Golgi/ER | SLC35C2? | Proposed as a potential alternative transporter nih.gov. |

| ER (Drosophila) | Efr | ER-localized GDP-fucose transporter in Drosophila nih.govnih.gov. |

| Golgi (Drosophila) | Gfr | Golgi-localized GDP-fucose transporter in Drosophila nih.govnih.gov. |

Dynamics and Intercommunication of Intracellular GDP-Fucose Pools

Although GDP-fucose is synthesized in the cytosol, the pool of GDP-fucose available for fucosyltransferases within the Golgi and ER lumens is distinct from the cytosolic pool capes.gov.br. The transport across the organelle membranes creates compartmentalized pools.

Research suggests that different fucosylation events may draw upon distinct pools of GDP-fucose nih.gov. Studies using isotopically labeled fucose precursors have indicated that fucose incorporated into N-glycans and O-linked fucose on proteins like Notch may utilize GDP-fucose derived from the de novo and salvage pathways to different extents nih.gov. This suggests a level of complexity in the dynamics and utilization of intracellular GDP-fucose.

The transport of GDP-fucose between the Golgi and ER lumens has also been observed, potentially via retrograde vesicular transport mdpi.comnih.gov. This intercommunication between organelle pools could play a role in regulating fucosylation in different compartments.

The concentration of intracellular GDP-fucose can vary depending on the metabolic state of the cell and the availability of precursors. Studies have measured intracellular GDP-fucose concentrations in various cell lines and conditions, providing insights into the capacity of the biosynthetic pathways plos.orgaacrjournals.org. For example, fucose supplementation can lead to a significant increase in intracellular GDP-fucose levels, particularly in cells with a functional salvage pathway plos.org.

Table 3: Representative Intracellular GDP-Fucose Concentrations

| Cell Line/Tissue | Condition | Approximate GDP-Fucose Concentration | Source |

| Human Cell Line (GMDS-KO) | Unsupplemented | ~3 μM | plos.org |

| Human Cell Line (GMDS-KO) | Fucose-supplemented (~5 mM, 24 h) | ~500 μM | plos.org |

| Human Cell Line (TSTA3-KO) | Unsupplemented | ~0 μM | plos.org |

| Human Cell Line (TSTA3-KO) | Fucose-supplemented (~5 mM, 24 h) | ~2400 μM | plos.org |

| HCC Tissues | Mean ± SD | 7.1 ± 2.5 μmol/mg protein | aacrjournals.org |

| Adjacent Non-tumor Tissue | Mean ± SD (Chronic Hepatitis/Liver Cirrhosis) | 4.6 ± 0.9 μmol/mg protein | aacrjournals.org |

| Normal Human Liver | Mean ± SD | 3.6 ± 0.2 μmol/mg protein | aacrjournals.org |

These findings underscore the dynamic nature of intracellular GDP-fucose pools, influenced by biosynthesis, transport, and utilization by fucosyltransferases in different cellular compartments.

Role in Glycosylation Reactions and Glycoconjugate Synthesis

GDP-Fucose is indispensable for the synthesis of fucosylated glycoconjugates, which are involved in a wide array of cellular processes, including cell-cell recognition, signaling, and adhesion. ontosight.ai The incorporation of fucose into glycans is catalyzed by a family of enzymes called fucosyltransferases (FUTs). ontosight.ainih.govoup.comresearchgate.netoup.com

Fucosyltransferase-Mediated Glycan Formation

Fucosyltransferases mediate the transfer of an L-fucose residue from GDP-Fucose to specific acceptor molecules. ontosight.ainih.gov In mammals, there are 13 identified FUTs, categorized based on the type of fucose linkage they create (α2-, α3/4-, α6-FUTs, and protein O-fucosyltransferases (POFUTs)). mdpi.com While most FUTs are located in the Golgi apparatus, POFUTs reside in the endoplasmic reticulum (ER). mdpi.com These enzymes utilize GDP-Fucose, which is synthesized in the cytosol and then transported into the Golgi or ER lumen. nih.govoup.commdpi.com

Specificity of Core Fucosylation in N-Glycan Structures

Core fucosylation is a specific type of fucosylation where an α1,6-linked fucose residue is added to the innermost N-acetylglucosamine (GlcNAc) of N-glycans. rupress.orgfrontiersin.orgacs.orgportlandpress.com This modification is catalyzed exclusively by the enzyme α1,6-fucosyltransferase (FUT8) in mammals. rupress.orgfrontiersin.orgacs.orgportlandpress.com Core fucosylation is a common modification found in many soluble and membrane glycoproteins and is particularly abundant in the brain. oup.com Research indicates that the specificity of core fucosylation by FUT8 can be influenced by the structure of the N-glycan and the protein environment to which it is attached. acs.orgportlandpress.com While FUT8 shows a preference for biantennary complex N-glycans in vitro, studies suggest it can also fucosylate high-mannose and paucimannose (B12396251) glycans in the context of glycoproteins. acs.orgportlandpress.com

Contribution to the Biosynthesis of Glycoproteins and Glycolipids

GDP-Fucose is a critical intermediate in the biosynthesis of both glycoproteins and glycolipids. ontosight.ai By providing the fucose residues, GDP-Fucose, through the action of various fucosyltransferases, contributes to the structural diversity and functional properties of these glycoconjugates. ontosight.ainih.govoup.comnih.gov Fucosylated glycans on glycoproteins and glycolipids play vital roles in processes such as selectin-mediated leukocyte adhesion, immune responses, and cell signaling. oup.comnih.govnih.gov Alterations in fucosylation patterns have been observed in various pathological conditions, including cancer and inflammatory disorders. ontosight.aioup.comnih.govnih.gov

Regulatory Mechanisms of GDP-Fucose Metabolism

The cellular levels of GDP-Fucose are tightly regulated to ensure proper fucosylation. GDP-Fucose is synthesized through two main pathways in the cytosol: the de novo pathway and the salvage pathway. nih.govoup.comoup.commdpi.com The de novo pathway, which converts GDP-mannose to GDP-Fucose, is the primary source of this nucleotide sugar, accounting for approximately 90% of the total pool under normal conditions. oup.comnih.govresearchgate.netresearchgate.net The salvage pathway utilizes free fucose from exogenous sources or glycoconjugate degradation to produce GDP-Fucose. nih.govoup.comoup.commdpi.com

Academic Research Applications and Biological Significance

GDP-Fucose is a vital molecule in academic research, primarily as a tool to study glycosylation processes and the biological roles of fucosylated glycans. ontosight.ai Its use allows researchers to investigate the mechanisms of fucosyltransferases, the impact of fucosylation on protein function, and the involvement of fucose in various physiological and pathological states. ontosight.ainih.gov

The biological significance of GDP-Fucose is underscored by the severe consequences of its deficiency or impaired utilization. Congenital disorders of glycosylation (CDG) type IIc, also known as leukocyte adhesion deficiency type II (LAD II), are caused by mutations in the gene encoding the Golgi GDP-Fucose transporter (SLC35C1), leading to a deficiency in fucosylated glycans and resulting in severe developmental and immune deficiencies. oup.comoup.comnih.govoup.com

Research using fucose analogs that can be converted to GDP-Fucose derivatives has provided insights into inhibiting fucosylation, which has potential therapeutic applications, particularly in cancer and inflammation. acs.orgchemrxiv.orgpnas.org Altered fucosylation patterns are frequently observed in cancer, influencing tumor growth, metastasis, and immune surveillance. oup.comnih.govnih.govmdpi.com Understanding the synthesis and utilization of GDP-Fucose is therefore critical for developing strategies to modulate fucosylation for therapeutic benefit. nih.govpnas.org

Fundamental Studies in Glycobiology

Fundamental studies in glycobiology highlight GDP-Fucose as a central component in the biosynthesis of fucosylated glycans. The synthesis of GDP-Fucose primarily occurs through two metabolic routes: the de novo pathway and the salvage pathway acs.orgresearchgate.nethelsinki.fi. The de novo pathway, considered the major route in mammals, synthesizes GDP-Fucose from GDP-mannose through a series of enzymatic reactions catalyzed by GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxy-mannose-3,5-epimerase-4-reductase (FX) acs.orgresearchgate.nethelsinki.fi. The salvage pathway, on the other hand, utilizes free fucose obtained from the extracellular environment researchgate.nethelsinki.fi. Once synthesized in the cytosol, GDP-Fucose is transported into the Golgi apparatus lumen by a specific GDP-Fucose transporter, where it becomes available to fucosyltransferases researchgate.nethelsinki.fiaacrjournals.org.

Research on Cell Adhesion Mechanisms

GDP-Fucose plays a critical role in cell adhesion mechanisms through its contribution to the synthesis of specific fucosylated glycans that act as ligands for adhesion molecules, particularly the selectins. Selectins are a family of cell surface receptors involved in mediating the initial attachment and rolling of leukocytes on endothelial cells, a fundamental step in inflammatory and immune responses helsinki.fioup.comfrontiersin.org. A key fucosylated structure recognized by selectins is the sialyl Lewis x (sLex) tetrasaccharide helsinki.fifrontiersin.org. The biosynthesis of sLex involves several glycosyltransferases, with fucosyltransferase VII (FUT7) adding the terminal fucose residue from GDP-Fucose helsinki.fi.

Studies have demonstrated the importance of fucosylation in selectin-dependent leukocyte adhesion oup.comfrontiersin.org. Deficiencies in fucose metabolism, such as in Leukocyte Adhesion Deficiency type II (LAD II), which is characterized by a lack of fucosylated glycoconjugates including selectin ligands, result in severe immunodeficiency researchgate.netoup.com. Furthermore, research in cancer biology has shown that altered fucosylation can impact cell adhesion. For instance, overexpression of the GDP-fucose transporter has been linked to the inhibition of cell adhesion and spreading on extracellular matrix components in hepatocellular carcinoma cells, suggesting a disruption in the function of fucosylated integrins aacrjournals.org.

Investigation of Immune Response Modulation

The availability of GDP-Fucose and the resulting fucosylation of glycoconjugates are significant factors in modulating immune responses. Fucosylation is involved in cell signaling, immune cell development, and antipathogenic activities acs.orgfrontiersin.orgresearchgate.net. Core fucosylation, specifically the addition of fucose in an α1,6 linkage to the innermost GlcNAc residue of N-glycans catalyzed by FUT8, is particularly important for humoral immunity frontiersin.org. This modification affects the function of key immune molecules, including pre-B cell receptors (pre-BCR), B cell receptors (BCR), and immunoglobulin G (IgG) frontiersin.org.

Research into therapeutic antibodies, particularly IgG, has revealed that the absence of core fucosylation (afucosylation) can dramatically enhance antibody-dependent cell-mediated cytotoxicity (ADCC) nih.govpnas.orgresearchgate.net. Afucosylated IgG antibodies exhibit significantly increased affinity for the FcγRIIIa receptor on immune effector cells, leading to more potent cell killing nih.govpnas.org. This finding has driven efforts in glycoengineering to produce afucosylated antibodies with improved therapeutic efficacy, especially in cancer immunotherapy nih.govpnas.org. Metabolic inhibitors that reduce cellular fucosylation by depleting GDP-Fucose, such as 2-fluorofucose (2FF), have also been shown to modulate immune responses and enhance the protective effects of vaccines in tumor models researchgate.netaacrjournals.org. These studies underscore the potential to manipulate GDP-Fucose levels and fucosylation to fine-tune immune cell function.

Relevance in Cancer Biology Research

GDP-Fucose and the process of fucosylation are highly relevant in cancer biology research, as aberrant fucosylation is a common alteration observed in various types of cancer oup.comresearchgate.netnih.gov. Changes in the expression levels of fucosyltransferases, GDP-Fucose synthetic enzymes, and the GDP-Fucose transporter can lead to altered fucosylation patterns on cell surface glycoproteins and glycolipids during malignant transformation and tumor progression oup.comaacrjournals.orgnih.gov.

Increased levels of fucosylation have been reported in numerous cancers, and certain fucosylated glycoproteins, such as fucosylated alpha-fetoprotein (AFP-L3), are utilized as tumor markers for diagnosis and monitoring, particularly in hepatocellular carcinoma oup.comaacrjournals.orgnih.govmdpi.com. Altered fucosylation can impact several aspects of cancer biology, including cell proliferation, adhesion, migration, invasion, and metastasis aacrjournals.orgresearchgate.netnih.govmdpi.com. For example, increased fucosylation mediated by the upregulation of the GDP-fucose transporter can inhibit integrin function and cell adhesion, potentially facilitating cancer metastasis aacrjournals.org.

Advanced Methodologies in Guanosine Diphosphate Research

Chromatographic and Spectroscopic Techniques for Nucleotide Analysis

Chromatographic and spectroscopic methods are fundamental for the separation, identification, and quantification of nucleotides like GDP within complex biological matrices. These techniques offer varying degrees of sensitivity, resolution, and structural information.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of nucleotides, including GDP. HPLC separates compounds based on their physicochemical properties as they pass through a stationary phase. For nucleotide analysis, ion-pair reversed-phase HPLC (IP-RP-HPLC) is frequently employed to enhance retention and separation of these polar molecules tandfonline.comnih.gov.

Studies have utilized IP-RP-HPLC to quantify GDP and GTP levels, particularly in the context of analyzing the activation state of small GTPases. nih.gov. This method allows for the direct quantification of GDP and GTP bound to proteins, providing insights into the balance between the inactive GDP-bound state and the active GTP-bound state nih.gov. For instance, an IP-RP-HPLC method was developed that enabled the quantification of picomolar levels of GDP and GTP bound to small GTPases. This approach was used to show that certain disease-associated mutations in RHEB, a small GTPase, resulted in an increased proportion of the GTP-bound form in cells compared to the GDP-bound form. nih.gov. Another HPLC-UV based method was developed for the resolution, identification, and quantification of guanine (B1146940) nucleotides bound to recombinant Ras GTPase, demonstrating its ability to measure nucleotide loading parameters and signaling state distributions nih.gov.

HPLC with UV detection is a common setup for nucleotide analysis due to the strong absorbance of purine (B94841) and pyrimidine (B1678525) bases in the UV range, typically around 254 nm nih.govsigmaaldrich.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative and Qualitative Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This makes LC-MS particularly well-suited for both quantitative and qualitative analysis of nucleotides and their metabolites in complex biological samples. mdpi.com. LC-MS, especially in tandem mass spectrometry (LC-MS/MS) mode, allows for the identification and quantification of target compounds based on their specific mass-to-charge ratios and fragmentation patterns. nih.govhilarispublisher.com.

LC-MS has been applied to the analysis of various nucleotide-activated sugars, including those linked to GDP, such as GDP-mannose and GDP-fucose sepscience.com. These compounds are important in glycosylation pathways. A sensitive quantitative LC-MS/MS method has been developed for the simultaneous analysis of highly polar nucleotide sugars sepscience.com. Furthermore, LC-MS/MS has been used to measure intracellular concentrations of oxidized guanosine (B1672433) nucleotides, like 8-oxo-dGTP and 8-oxo-GTP, alongside their unmodified counterparts, such as GTP. This highlights the ability of LC-MS to analyze modified forms of guanosine nucleotides relevant to cellular stress and damage. hilarispublisher.com.

In the context of bacterial stringent response, LC-MS/MS has been employed for the extraction and detection of guanosine 5′-diphosphate-3′-diphosphate (ppGpp), a signaling molecule synthesized from GDP and GTP. nih.govresearchgate.net. Studies have reported LC-MS/MS methods for the detection and quantification of ppGpp in bacterial cells, demonstrating the technique's utility in analyzing less common, but biologically significant, guanosine nucleotides. nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique in metabolomics, primarily used for the analysis of volatile and semi-volatile compounds. While GC-MS is highly effective for profiling a wide range of metabolites, including organic acids, sugars, and amino acids, intact nucleotides like GDP are generally not volatile enough for GC analysis without prior derivatization. hhu.denih.gov.

Despite this limitation, GC-MS can provide complementary information in studies of nucleotide metabolism by analyzing related or downstream metabolites. Some metabolomic studies using GC-MS have identified changes in nucleotide metabolism alongside other metabolic pathways. For instance, a GC-MS-based metabolomic analysis of thyroid carcinoma tissue observed alterations in metabolites related to nucleotide metabolism, such as inosine (B1671953), alongside changes in carbohydrate and lipid metabolism. spandidos-publications.com. While GC-MS may not directly quantify GDP, its role in broader metabolite profiling can contribute to a systems-level understanding of cellular processes where GDP is involved. frontiersin.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules and studying their interactions in solution. In the context of GDP research, NMR is particularly valuable for investigating the conformation of GDP itself, its interactions with proteins, and the structural dynamics of GDP-bound proteins. nih.govuu.nl.

NMR spectroscopy has been extensively used to study the interaction between GDP and GTP-binding proteins, such as the Ras protein and translation initiation factor IF2. uu.nlrcsb.orguu.nl. These studies utilize various NMR techniques, including multidimensional heteronuclear NMR, to obtain detailed structural information and observe conformational changes upon nucleotide binding. For example, NMR spectroscopy was used to determine the solution structure of the GDP-bound form of a truncated Ras p21 protein, revealing similarities and differences compared to crystal structures and providing insights into protein dynamics. rcsb.org. NMR studies have also characterized the interaction of IF2's GTP/GDP-binding domain with GDP, showing significant conformational changes upon binding that are likely important for IF2 function. uu.nluu.nl. Furthermore, paramagnetic NMR-based approaches have been developed to study protein-ligand interactions, including those involving GDP, providing information on binding sites even when high-resolution structures are difficult to obtain. universiteitleiden.nl.

Capillary Electrophoresis Coupled with Mass Spectrometry or UV Detection

Capillary Electrophoresis (CE) is a separation technique that offers high separation efficiency for charged molecules, making it well-suited for the analysis of nucleotides. tandfonline.comresearchgate.net. CE separates analytes based on their charge-to-size ratio under an applied electric field. Coupling CE with sensitive detectors like Mass Spectrometry (MS) or UV detection provides a powerful platform for nucleotide analysis. mdpi.comresearchgate.net.

CE-MS combines the high resolution of CE with the identification capabilities of MS, allowing for fast analysis of ionic analytes in complex matrices with simultaneous structural identification. tandfonline.comresearchgate.netnih.gov. This hyphenated technique has been applied to the analysis of nucleotides in various biological samples, including human erythrocytes. tandfonline.comnih.gov. CE-MS is particularly useful for metabolomics studies involving polar and charged metabolites like nucleotides. researchgate.net.

CE coupled with UV detection is another common approach for nucleotide analysis, leveraging the UV absorbance of the nucleotide bases. researchgate.netsonar.ch. CE-UV allows for the separation and detection of various nucleotides, including GDP, and can achieve baseline separation of complex nucleotide mixtures. researchgate.net. While CE-UV provides quantitative information based on absorbance, CE-MS offers the added benefit of structural confirmation through mass analysis. researchgate.net. The integration of CE with electrospray ionization (ESI) in systems like CESI-MS allows for sensitive quantitative analysis of nucleotides without derivatization, with detection limits in the nanomolar range. sciex.com.

Systems-Level 'Omics' Approaches

Systems-level 'omics' approaches, such as metabolomics, transcriptomics, and proteomics, aim to provide a comprehensive view of biological systems by analyzing large sets of molecules. Integrating data from multiple omics platforms offers a more holistic understanding of complex biological processes, including those involving GDP metabolism and signaling. jci.orgnih.govmdpi.com.

Metabolomics, the large-scale study of metabolites, is particularly relevant to GDP research as it directly measures the levels of nucleotides and related compounds. oup.com. By analyzing the complete set of low-molecular-weight metabolites in a biological system, metabolomics can reveal changes in nucleotide pools under different physiological or pathological conditions. nih.govoup.com. Techniques like LC-MS and GC-MS are central to metabolomic studies, enabling the profiling of diverse metabolite classes, including those involved in nucleotide metabolism. frontiersin.orgfrontiersin.org.

Integrating metabolomics data with other omics data, such as transcriptomics (gene expression) and proteomics (protein abundance), allows for the reconstruction of metabolic pathways and the identification of key regulatory points. jci.orgnih.govmdpi.com. For example, combining metabolomic data showing altered nucleotide levels with transcriptomic data on enzymes involved in nucleotide synthesis or degradation can provide insights into the mechanisms underlying the observed metabolic changes. oup.com. This integrated approach can help to elucidate the complex network interactions in which GDP participates, from its synthesis and degradation to its roles in signaling and metabolism. nih.govtandfonline.com.

Non-Targeted Metabolomics Analysis for Identification and Quantification of GDP Levels

Non-targeted metabolomics provides a powerful approach for the comprehensive analysis of metabolites within a biological system, enabling the identification and quantification of changes in GDP levels under various physiological or pathological conditions. This method allows researchers to gain a broad overview of metabolic alterations and pinpoint specific changes related to guanosine nucleotide metabolism.

Studies have utilized non-targeted metabolomics analysis to investigate changes in GDP levels in different biological contexts. For instance, research on liver cancer cells (HepG2) where the protein FAXDC2 was overexpressed, revealed a significant increase in guanosine diphosphate (B83284) (GDP) as a significantly altered metabolite. nih.govresearchgate.netnih.gov This increase in intracellular GDP content was observed after treatment with 200 µM GDP, showing approximately a 35% increase compared to untreated cells. nih.govspandidos-publications.com Further investigation linked these elevated GDP levels to inhibitory effects on cell proliferation and invasion, suggesting GDP acts as a small inhibitory molecule in this context. nih.govresearchgate.netnih.govspandidos-publications.com

Non-targeted metabolomics has also been applied in plant science to study metabolic mechanisms underlying cross-incompatibility. In one study, guanosine-5′-diphosphate (GDP) was identified as one of the purine nucleotides exhibiting significant up-regulation in incompatible crosses, suggesting its involvement in the metabolic pathways affected by the crossing barrier. mdpi.com

These examples highlight how non-targeted metabolomics can effectively identify and quantify changes in GDP concentrations, providing crucial insights into its involvement in diverse cellular processes and disease states.

Biophysical Techniques for Molecular Interaction Characterization

Biophysical techniques are essential for characterizing the molecular interactions involving GDP, particularly its binding to proteins and the subsequent conformational changes. These methods provide detailed information about the dynamics and structural rearrangements that occur during GDP-mediated processes.

Computational and Molecular Modeling Approaches

Computational and molecular modeling approaches, such as Molecular Dynamics (MD) simulations, play a critical role in complementing experimental studies by providing atomic-level insights into the conformational dynamics of proteins upon GDP binding. These techniques allow researchers to simulate the behavior of molecules over time and explore energy landscapes to understand stable conformations and transition pathways.

Gaussian Accelerated Molecular Dynamics (GaMD) Simulations for Conformational Analysis

Gaussian Accelerated Molecular Dynamics (GaMD) is an enhanced sampling technique used to accelerate the exploration of protein conformational space, making it particularly useful for studying rare events like large-scale conformational changes. GaMD simulations have been extensively applied to investigate the dynamics of proteins, especially Ras proteins, in their GDP-bound states. mdpi.comtandfonline.commdpi.comresearchgate.netresearchgate.net

Studies utilizing GaMD have deciphered the effects of mutations on the conformational transformation of GDP-bound Ras proteins like HRAS and NRAS. mdpi.commdpi.comresearchgate.netresearchgate.net These simulations can reveal how mutations alter the structural flexibility, correlated motions, and dynamic behavior of critical regions like the switch domains, which are essential for protein function and interaction with effectors or regulators. mdpi.comtandfonline.commdpi.comresearchgate.net GaMD simulations, often combined with free energy landscape (FEL) analysis, help in understanding the energetic basis of these conformational changes and the impact of GDP binding on the stability and dynamics of different protein states. mdpi.comtandfonline.comresearchgate.netresearchgate.net

Molecular Dynamics Simulations to Elucidate Protein Conformational Changes upon GDP Binding

Conventional Molecular Dynamics (MD) simulations are fundamental tools for studying the dynamic behavior of biomolecules. Applied to GDP-bound proteins, MD simulations can elucidate the conformational changes that occur upon nucleotide binding or exchange, providing insights into the molecular mechanisms of protein activation and deactivation.

MD simulations have been used to study the conformational changes in Ras proteins triggered by the hydrolysis of GTP to GDP. pnas.org By simulating the transition from the GTP-bound to the GDP-bound state, researchers can determine the pathways of conformational change in key regions like the switch I and switch II domains. pnas.org These simulations can reveal the intricate movements of amino acid residues and the formation or breaking of interactions that stabilize the GDP-bound, inactive conformation. pnas.org

Furthermore, MD simulations have been employed to investigate the role of cofactors like magnesium ions (Mg2+) in the context of GDP binding. Studies have shown that the release of Mg2+ from GDP-bound Ras can induce significant conformational changes in the switch regions, opening the nucleotide-binding site and facilitating the exchange of GDP for GTP. researchgate.net These simulations provide a stepwise mechanism for GDP dissociation and the subsequent binding of GEFs (guanine nucleotide exchange factors). researchgate.net MD simulations thus offer detailed molecular insights into the conformational transitions that underpin the functional cycle of GDP-binding proteins. rsc.org

Development and Application of Genetically Encoded Biosensors

Genetically encoded biosensors are powerful tools that allow for the real-time monitoring of specific molecules or cellular events in living cells with high spatiotemporal resolution. The development of biosensors for guanosine nucleotides has significantly advanced the ability to study the dynamics of intracellular GTP and GDP levels and their ratios.

Genetically encoded fluorescent sensors have been developed to enable real-time detection of the intracellular GTP:GDP ratio. researchgate.netbiorxiv.orgdiscovery.csiro.auacs.orgnih.gov These biosensors are typically fusion proteins comprising a sensing domain that binds to GTP or GDP and a fluorescent protein whose properties (e.g., fluorescence intensity or FRET efficiency) change upon nucleotide binding. researchgate.netbiorxiv.orgacs.org